利阿米洛韦
描述
Triazavirin is a guanine nucleotide analog antiviral originally developed in Russia that has shown efficacy against influenza A and B, including the H5N1 strain. It appears that Triazavirin has shown promise in reducing influenza disease severity and associated complications. Given the similarities between SARS-CoV-2 and H5N1, health officials are investigating Triazavirin as an option to combat SARS-CoV-2, the coronavirus responsible for COVID-19.
科学研究应用
抗流感药物
利阿米洛韦于 2014 年作为抗流感药物在俄罗斯制药市场上推出 . 它已获得俄罗斯卫生部批准用于治疗流感和急性呼吸道感染 .
广谱抗病毒药物
利阿米洛韦是一种合成的无毒广谱抗病毒药物 . 它属于氮杂三嗪类 .
蜱传脑炎治疗
近年来,利阿米洛韦的抗病毒活性范围已显着扩大。 研究表明,利阿米洛韦对蜱传脑炎具有活性 .
裂谷热治疗
西尼罗河病毒治疗
西尼罗河病毒是另一种病毒性疾病,利阿米洛韦对其也具有活性 .
COVID-19 治疗
最近,利阿米洛韦已用于临床实践,用于治疗 COVID-19 患者 . 2020 年在中国进行的一项随机对照试验表明,利阿米洛韦具有抗 SARS-CoV-2 的功效 .
作用机制
Riamilovir, also known as Triazavirin, is a broad-spectrum antiviral drug . This article will delve into the mechanism of action of Riamilovir, covering its target of action, mode of action, biochemical pathways, pharmacokinetics, result of action, and the influence of environmental factors on its action.
Target of Action
Riamilovir primarily targets the synthesis of viral ribonucleic acid (RNA) and the replication of viral genomic fragments . It is believed to target hemagglutinin, a specific viral protein .
Mode of Action
Riamilovir operates by inhibiting the synthesis of viral RNA and the replication of viral genomic fragments. This is achieved through its synthetic analogue to the bases of purine nucleosides . The most plausible mechanism of action involves the inhibition of protein disulfide-isomerase, an enzyme responsible for the formation and isomerization of disulfide bonds .
Biochemical Pathways
The main biochemical pathway affected by Riamilovir is the synthesis of viral RNA. By inhibiting this process, Riamilovir prevents the replication of viral genomic fragments, thereby disrupting the life cycle of the virus .
Pharmacokinetics
It is noted that the chemical properties of riamilovir provide a key basis for understanding the bioavailability, mechanism of action, and biological functions of this drug .
Result of Action
The primary result of Riamilovir’s action is a reduction in viral load. For instance, it has been found to reduce viral load by 3-fold at the end of therapy (7 days after infection), with no viral RNA detected in the lungs of treated animals .
生化分析
Biochemical Properties
The main principle action of Riamilovir is to inhibit the synthesis of viral ribonucleic acid (RNA) and the replication of viral genomic fragments through its synthetic analogue to the bases of purine nucleosides . It disrupts viral transcription and replication, with antiviral activity against a range of RNA viruses .
Cellular Effects
Riamilovir has been found to reduce the level of nonspecific inflammatory markers in the blood serum along with normal characteristics of liver enzymes . It was also shown to reduce the viral load in lung tissue .
Molecular Mechanism
Riamilovir acts directly on the virus’s RNA-dependent RNA polymerase, thereby preventing the virus from replicating . The exact molecular target has not been reported, although molecular docking studies suggest an interaction of Riamilovir with SARS-CoV-2 Mpro (3CL protease) .
Temporal Effects in Laboratory Settings
Patients assigned to Riamilovir had significantly shorter time to clinical improvement as well as increased PCR negative rate by day 7 .
属性
Key on ui mechanism of action |
Triazavirin is a guanosine nucleotide analog that inhibits RNA synthesis. |
---|---|
CAS 编号 |
123606-06-4 |
分子式 |
C5H8N6NaO5S |
分子量 |
287.21 g/mol |
IUPAC 名称 |
7-methylsulfanyl-3-nitro-6H-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4-one |
InChI |
InChI=1S/C5H4N6O3S.Na.2H2O/c1-15-5-6-4-8-7-2(11(13)14)3(12)10(4)9-5;;;/h1H3,(H,6,8,9);;2*1H2 |
InChI 键 |
PNOMHWQEVJAFBG-UHFFFAOYSA-N |
SMILES |
CSC1=NC2=NN=C(C(=O)N2N1)[N+](=O)[O-] |
规范 SMILES |
CSC1=NC2=NN=C(C(=O)N2N1)[N+](=O)[O-].O.O.[Na] |
外观 |
Solid powder |
Key on ui other cas no. |
123606-06-4 |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
Riamilovir |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Riamilovir?
A: Riamilovir is a synthetic analogue of guanine, acting as a nucleoside inhibitor with a direct antiviral mechanism. [, , , ] While its exact mechanism against different viruses requires further elucidation, it's suggested to interfere with viral RNA polymerase, hindering viral RNA synthesis. []
Q2: How does Riamilovir's structure relate to its function as a nucleoside analogue?
A: Being structurally similar to guanine, Riamilovir can potentially integrate into viral RNA during replication. This integration disrupts viral RNA synthesis, inhibiting viral replication. [, , ]
Q3: What are the observed downstream effects of Riamilovir treatment on viral infections?
A3: Research indicates that Riamilovir treatment can lead to:
- Reduced duration of viral shedding. []
- Faster clearance of the virus from infected tissues, specifically lungs. []
- Mitigation of clinical symptoms, such as fever and cough. []
- Reduced severity of pulmonary edema in animal models. []
Q4: What is the molecular formula and weight of Riamilovir?
A: Riamilovir is represented by the chemical formula C5H3N7NaO3S and has a molecular weight of 281.18 g/mol. [, ]
Q5: Is there any spectroscopic data available for Riamilovir?
A: Yes, studies utilizing Nuclear Magnetic Resonance (NMR) spectroscopy have characterized an analogue of Riamilovir labelled with stable isotopes (13C and 15N). [] This data contributes to understanding the compound's structure and interactions.
Q6: What in vitro studies have been conducted to investigate Riamilovir's antiviral activity?
A: Riamilovir's antiviral activity has been studied in vitro using Vero-B cell cultures infected with SARS-CoV-2. [] This study demonstrated the drug's capacity to hinder viral replication in a controlled laboratory setting.
Q7: Are there any animal models used to evaluate Riamilovir's efficacy?
A: Yes, Syrian hamsters have been used as an animal model to study Riamilovir's activity against SARS-CoV-2 infection. [] This model indicated that the drug could accelerate viral clearance from the lungs and alleviate disease severity.
Q8: Has Riamilovir been evaluated in clinical trials? What are the key findings?
A8: Several clinical trials have been conducted, primarily in Russia, investigating Riamilovir's efficacy against influenza and COVID-19. These trials have shown:
- Reduction in the duration of hospitalization for influenza and COVID-19 patients. [, , , ]
- Faster resolution of clinical symptoms like fever, cough, and anosmia in COVID-19 patients. [, , , ]
- Potential to prevent COVID-19 infection in individuals exposed to the virus. [, ]
Q9: Have any preclinical studies assessed Riamilovir's safety?
A: Preclinical studies in immature white rats showed no adverse effects of Riamilovir on growth, fertility, hematological parameters, or organ morphology. []
Q10: What is currently known about the pharmacokinetics (PK) of Riamilovir?
A10: Limited information is available regarding the absorption, distribution, metabolism, and excretion (ADME) profile of Riamilovir. Further research is needed to fully characterize its PK properties.
Q11: Have any studies explored the pharmacodynamics (PD) of Riamilovir?
A11: Some studies indicate potential PD effects of Riamilovir:
- Anti-inflammatory effects by reducing pro-inflammatory cytokines like TNF-α. []
- Potential antiplatelet activity observed in preclinical studies. [, ]
Q12: Has any research explored the structure-activity relationship (SAR) of Riamilovir?
A: While specific SAR studies on Riamilovir are limited, research on related 3-cyanoazolo[5,1-c][1,2,4]triazines suggests that structural modifications can influence their antiviral activity. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。